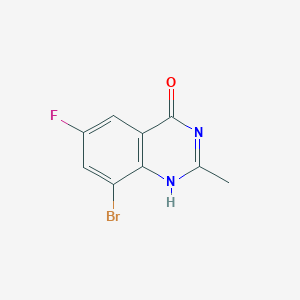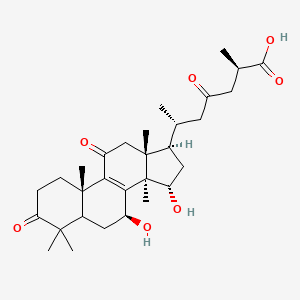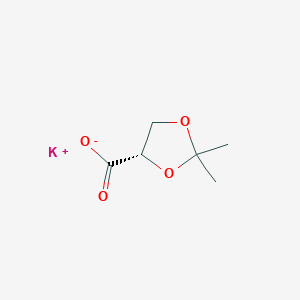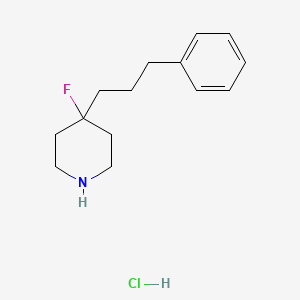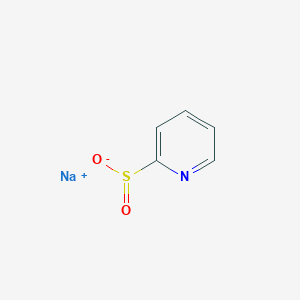
1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one is an organic compound belonging to the quinoline family It is characterized by a hexahydroquinoline core structure with two methyl groups attached at the 1 and 7 positions and a ketone group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-diketones with primary amines can lead to the formation of the hexahydroquinoline ring system. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hexahydroquinolin-5-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce hexahydroquinolin-5-ol compounds.
科学研究应用
1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of 1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1,7-Dimethyl-2,3,4,6,7,8-tetrahydroquinolin-5(1H)-one: Similar structure but with fewer hydrogen atoms in the ring.
1,7-Dimethylquinolin-5(1H)-one: Lacks the hexahydro structure, resulting in different chemical properties.
2,3,4,6,7,8-Hexahydroquinolin-5(1H)-one: Lacks the methyl groups at positions 1 and 7.
Uniqueness
1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one is unique due to its specific substitution pattern and the presence of both methyl groups and a ketone functional group
属性
IUPAC Name |
1,7-dimethyl-2,3,4,6,7,8-hexahydroquinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10-9(11(13)7-8)4-3-5-12(10)2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYNAYAZOSNWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCCN2C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
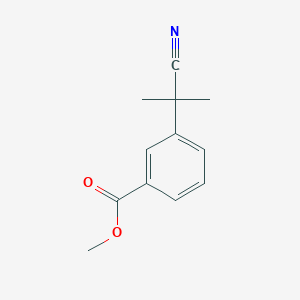
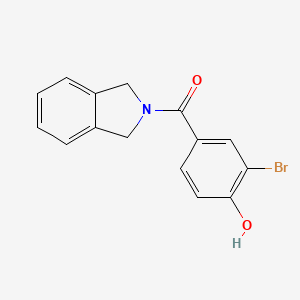

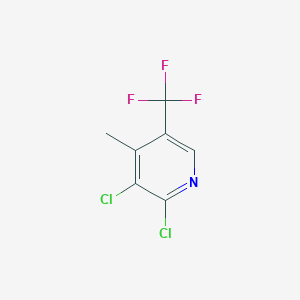
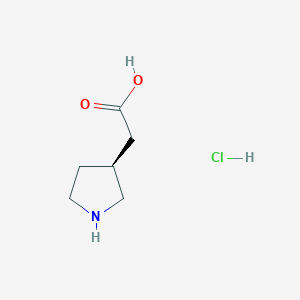
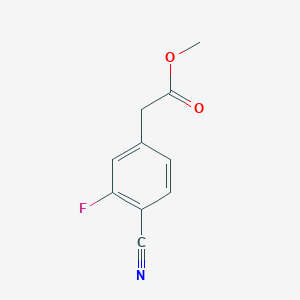
![2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7981138.png)

